Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- mechanism of action
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- mechanism of action
An In-Depth Technical Guide on the Potential Mechanism of Action of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
Abstract
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS No. 95853-51-3) is a heterocyclic compound primarily recognized as a key intermediate in the synthesis of various pharmaceutically active molecules, most notably famotidine, a potent histamine H₂-receptor antagonist.[1][2][3] While direct, in-depth studies on the specific mechanism of action of this intermediate are not extensively documented, its chemical architecture—comprising a guanidine moiety, a thiazole ring, and a mercaptomethyl group—provides a strong basis for postulating its potential biological activities. This guide deconstructs the molecule to analyze the contribution of each functional component, proposes potential mechanisms of action based on established pharmacology of related structures, and provides detailed experimental workflows for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of guanidino-thiazole derivatives.
Introduction and Structural Elucidation
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-, is a molecule that integrates three key functional moieties known for their diverse roles in medicinal chemistry.[4][5] Its structure suggests a high potential for biological activity through various molecular interactions.
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Guanidine Group: The guanidinium cation is a highly basic, planar, and resonance-stabilized group.[6] It is isosteric with the guanidino group of L-arginine, the natural substrate for nitric oxide synthases (NOS) and arginases. This structural mimicry is a common strategy in the design of inhibitors for these enzymes. Furthermore, its ability to form strong hydrogen bonds and salt bridges allows it to interact with anionic groups like carboxylates and phosphates, making it a privileged scaffold for binding to enzyme active sites and the minor groove of DNA.[7][8]
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Thiazole Ring: The thiazole ring is a five-membered aromatic heterocycle that is a cornerstone of many FDA-approved drugs, including antimicrobials (sulfazole), antiretrovirals (ritonavir), and anticancer agents (tiazofurin).[9][10] Its aromaticity and the presence of nitrogen and sulfur heteroatoms enable a wide range of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to specific and high-affinity binding to biological targets.[11][12]
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Mercaptomethyl Group (-CH₂SH): The thiol (mercapto) group is a potent nucleophile and a hydrogen bond donor.[13] It is known to be crucial for the activity of many enzyme inhibitors, where it can interact with metal ions (e.g., zinc in metalloenzymes) or form disulfide bonds.[14] Its presence suggests a potential for covalent or strong coordinate interactions within a target's active site.
Given this structural composition, we can hypothesize several plausible mechanisms of action for Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-.
Postulated Mechanisms of Action
Based on a structural-functional analysis, two primary, plausible mechanisms of action are proposed: inhibition of L-arginine metabolizing enzymes and antagonism of cell surface receptors.
Hypothesis 1: Inhibition of Nitric Oxide Synthase (NOS) and/or Arginase
The most direct hypothesis stems from the guanidine group's resemblance to that of L-arginine. L-arginine is the sole substrate for two families of enzymes with often opposing physiological roles: Nitric Oxide Synthases (NOS) and Arginases.
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Nitric Oxide Synthases (NOS): These enzymes (nNOS, eNOS, and iNOS) catalyze the production of nitric oxide (NO), a critical signaling molecule in neurotransmission, vasodilation, and immune responses.[15] Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory conditions and septic shock. Guanidine derivatives frequently act as competitive inhibitors of NOS isoforms.
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Arginases: These enzymes (Arginase I and Arginase II) hydrolyze L-arginine to urea and L-ornithine.[5] L-ornithine is a precursor for polyamines and proline, which are essential for cell proliferation and collagen synthesis.[4] Upregulation of arginase activity can deplete L-arginine, thereby reducing NO production, and is associated with conditions like endothelial dysfunction and immune suppression in cancer.[2]
The subject molecule could act as a competitive inhibitor at the L-arginine binding site of either or both enzyme classes. The thiazole and mercaptomethyl moieties would influence binding affinity and selectivity for the different enzyme isoforms.
Signaling Pathway: L-Arginine Metabolism
Below is a diagram illustrating the central role of L-arginine and the potential inhibitory action of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-.
Caption: L-Arginine metabolic pathway and potential points of inhibition.
Hypothesis 2: Histamine H₂-Receptor Antagonism
The most well-documented therapeutic application of a direct derivative of this molecule is that of famotidine, a potent and selective histamine H₂-receptor antagonist.[16] Histamine H₂ receptors are G-protein coupled receptors found on the basolateral membrane of gastric parietal cells. Their activation by histamine stimulates gastric acid secretion. Famotidine and other H₂-antagonists competitively block this interaction.
It is plausible that Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- itself possesses affinity for the H₂ receptor. The guanidino-thiazole core is a known pharmacophore for H₂ antagonism.[17] While likely less potent than famotidine (which has an extended side chain optimized for receptor binding), the core structure may be sufficient to elicit a measurable antagonist effect.
Signaling Pathway: H₂ Receptor Activation
This diagram shows the histamine H₂ receptor signaling cascade and the potential antagonistic action of the compound.
Caption: Histamine H₂ receptor signaling and potential antagonism point.
Experimental Protocols for Mechanism Validation
To rigorously test the proposed mechanisms, a series of well-defined in vitro assays are required. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Protocol 1: NOS Inhibition Assay
This protocol measures the activity of NOS enzymes by quantifying the conversion of L-arginine to L-citrulline.
Objective: To determine if Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- inhibits the activity of iNOS, eNOS, or nNOS.
Methodology: Griess Assay for Nitrite Production
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Cell Culture:
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For iNOS: Culture murine macrophage cells (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFNγ, 100 U/mL) for 24 hours to induce iNOS expression.
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For eNOS: Use human umbilical vein endothelial cells (HUVEC).
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Treatment:
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Pre-incubate the cells for 1 hour with varying concentrations of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (e.g., 0.1 µM to 100 µM).
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Include a vehicle control (e.g., DMSO or saline).
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Include a positive control inhibitor, L-NMMA (NG-monomethyl-L-arginine), a non-selective NOS inhibitor.
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Assay:
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Collect 50 µL of the cell culture supernatant.
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Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% in water) and incubate for another 10 minutes.
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Measure the absorbance at 540 nm using a microplate reader.
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Data Analysis:
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Generate a standard curve using known concentrations of sodium nitrite.
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Calculate the nitrite concentration in each sample.
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Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value.
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Workflow: NOS Inhibition Assay
Caption: Step-by-step workflow for the NOS inhibition Griess assay.
Protocol 2: Arginase Activity Assay
This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.
Objective: To determine if Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- inhibits arginase activity.
Methodology: Urea Production Assay
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Enzyme Source:
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Use either purified recombinant human Arginase I or Arginase II, or lysate from cells overexpressing the enzyme.
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Reaction Mixture:
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Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
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Activate the enzyme by incubating with 10 mM MnCl₂ at 55°C for 10 minutes.
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Inhibition Assay:
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In a 96-well plate, add the activated enzyme, the test compound at various concentrations, and the vehicle control.
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Include a positive control inhibitor, such as Nω-hydroxy-nor-L-arginine (nor-NOHA).
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Initiate the reaction by adding 50 mM L-arginine.
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Incubate at 37°C for 30 minutes.
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Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄/H₂O).
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Urea Detection:
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Add α-isonitrosopropiophenone (ISPF) and heat at 100°C for 45 minutes.
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Cool the plate in the dark for 10 minutes.
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Measure absorbance at 540 nm.
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Data Analysis:
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Create a standard curve using known concentrations of urea.
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Calculate the amount of urea produced and determine the percentage of inhibition for each concentration of the test compound.
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Calculate the IC₅₀ value.
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Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical IC₅₀ Values for Enzyme Inhibition
| Compound | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Arginase I IC₅₀ (µM) |
| Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- | 15.2 | > 100 | 25.8 |
| L-NMMA (Positive Control) | 2.5 | 5.1 | > 200 |
| nor-NOHA (Positive Control) | > 200 | > 200 | 0.5 |
This table presents hypothetical data to illustrate how results would be displayed. An IC₅₀ > 100 µM typically indicates weak or no activity.
Conclusion
While Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is primarily known as a synthetic precursor, its molecular structure strongly suggests inherent biological activity. The presence of guanidine, thiazole, and mercaptomethyl moieties forms a robust basis for hypothesizing its action as either an inhibitor of L-arginine metabolizing enzymes like NOS and arginase, or as an antagonist of the histamine H₂ receptor. The experimental protocols detailed in this guide provide a clear and rigorous pathway for academic and industrial researchers to investigate these potential mechanisms, thereby unlocking the therapeutic potential of this and related guanidino-thiazole scaffolds.
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